Tin(IV) bis(acetylacetonate) dibromide

Description

Significance of Organotin(IV) Complexes in Modern Chemical Science

Organotin(IV) complexes are a class of organometallic compounds characterized by the presence of at least one tin-carbon bond. researchgate.netencyclopedia.pub These compounds are notable for their structural diversity and wide-ranging applications. researchgate.net The tin atom in these complexes is in the +4 oxidation state, which is its more stable form. researchgate.net

The significance of organotin(IV) compounds in modern chemical science stems from several key attributes:

Structural Diversity: Organotin(IV) cations can form complexes with various coordination numbers, commonly resulting in tetrahedral, trigonal bipyramidal, or octahedral geometries. nih.gov This structural flexibility allows for the synthesis of a vast array of compounds with tailored properties.

Lewis Acidity: Organotin(IV) cations act as Lewis acids, enabling them to react with Lewis bases that contain oxygen, nitrogen, or sulfur donor atoms to form stable complexes. researchgate.net

Industrial and Agricultural Applications: Historically, organotin compounds have been utilized as pesticides, fungicides, and antifouling agents. nih.gov They also serve as catalysts in processes like esterification and transesterification. researchgate.net

Therapeutic Potential: Research has indicated that derivatives of organotin(IV) compounds exhibit potential in therapeutic applications, including antitumor activities. nih.gov Their unique characteristics, such as catalytic and redox capabilities, contribute to their exploration in medicinal chemistry. nih.gov

The biological and chemical activity of organotin(IV) compounds is often influenced by the nature and number of the organic groups attached to the tin atom. encyclopedia.pubnih.gov The continuous development of new experimental techniques, such as multinuclear NMR and X-ray crystallography, has been instrumental in understanding the structure and stability of these complexes. researchgate.net

Overview of β-Diketonate Ligands in Coordination Chemistry

β-Diketones are a significant class of organic compounds that are widely used as ligands in coordination chemistry. rsc.orgresearchgate.net Their structure, characterized by two carbonyl groups separated by a methylene (B1212753) group, allows them to exist in keto-enol tautomeric forms. In the presence of a metal ion, the enolic proton can be dissociated, leading to the formation of a six-membered chelate ring with the metal center through the two oxygen atoms. researchgate.net

Key aspects of β-diketonate ligands in coordination chemistry include:

Strong Chelating Agents: The bidentate nature of β-diketonate ligands allows them to form stable complexes with a vast number of metal ions across the periodic table. nih.govalfachemic.com

Versatility: The properties of the resulting metal complexes can be finely tuned by modifying the substituents on the β-diketone backbone. rsc.orgnih.gov This versatility makes them valuable in various applications.

Applications in Materials Science: Metal β-diketonate complexes are used as precursors for the chemical vapor deposition (CVD) of metal oxides and in the synthesis of luminescent materials. researchgate.net

Catalysis and Extraction: These complexes also find applications as catalysts and as extractants in solvent-solvent extraction processes. researchgate.netalfachemic.com

The acetylacetonate (B107027) (acac) ligand is one of the simplest and most common β-diketonate ligands, derived from acetylacetone (B45752).

Specific Research Focus on Tin(IV) bis(acetylacetonate) dibromide

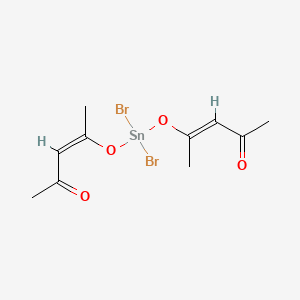

This compound, with the chemical formula [CH₃COCH=C(O-)CH₃]₂SnBr₂, is a specific example of an organotin(IV) complex featuring β-diketonate ligands. sigmaaldrich.comsigmaaldrich.com Research on this compound focuses on its synthesis, structure, and properties.

Synthesis and Properties: This compound is typically prepared through the reaction of a tin(IV) halide with acetylacetone. One method involves the oxidation of stannous halides in acetylacetone. researchgate.net It is a white to yellow powder or crystalline solid. chemdad.com The melting point of this compound is reported to be in the range of 182-184 °C. sigmaaldrich.comsigmaaldrich.comchemdad.com

Structural Information: Spectroscopic studies and X-ray diffraction are key techniques to elucidate the structure of this compound. Infrared spectroscopy can provide information about the coordination of the acetylacetonate ligand to the tin center. NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, can reveal details about the molecular structure in solution. researchgate.net Studies on analogous dihalobis(acetylacetonato)tin(IV) complexes, such as the chloride and iodide versions, suggest that these compounds typically adopt a cis-octahedral geometry in both the solid state and in solution. researchgate.net In this configuration, the two halide ligands are adjacent to each other, as are the two acetylacetonate ligands. The tin atom is at the center of the octahedron, coordinated to the two bromine atoms and the four oxygen atoms of the two bidentate acetylacetonate ligands.

The detailed research findings on this compound contribute to the broader understanding of the stereochemistry and reactivity of six-coordinate tin complexes. researchgate.netacs.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 16894-10-3 sigmaaldrich.comchemdad.comcalpaclab.commusechem.com |

| Molecular Formula | C₁₀H₁₄Br₂O₄Sn chemdad.comcalpaclab.commusechem.com |

| Molecular Weight | 476.73 g/mol sigmaaldrich.comsigmaaldrich.comchemdad.commusechem.com |

| Appearance | White to yellow powder or crystals sigmaaldrich.comsigmaaldrich.comchemdad.com |

| Melting Point | 182-184 °C sigmaaldrich.comsigmaaldrich.comchemdad.com |

Properties

IUPAC Name |

(Z)-4-[dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.2BrH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b4-3+;4-3-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKLTXKAUBLTRX-UZUXQKAQSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/O[Sn](O/C(=C\C(=O)C)/C)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16894-10-3 | |

| Record name | Tin(IV) bis(acetylacetonate) dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tin Iv Bis Acetylacetonate Dibromide

Direct Synthesis Routes

Direct synthesis methods offer efficient pathways to Tin(IV) bis(acetylacetonate) dibromide, often by establishing the desired oxidation state and ligand coordination in a single process.

Reaction of Tin(II) Halides with Molecular Oxygen in Acetylacetone (B45752)

A notable and efficient method for preparing dihalo-bis(acetylacetonate)tin(IV) complexes involves the direct action of molecular oxygen on tin(II) halides within an acetylacetone solvent. researchgate.net This approach is a significant departure from earlier multi-step methods or those requiring stronger oxidizing agents. The synthesis is achieved by bubbling molecular oxygen through a solution or suspension of a tin(II) halide, such as tin(II) bromide, in acetylacetone. researchgate.net

SnX₂ + 1/2 O₂ + 2 H(acac) → Sn(acac)₂X₂ + H₂O (where X = Br) researchgate.net

This method is advantageous as it starts from a lower oxidation state tin precursor and utilizes a readily available oxidant, making it a convenient route for complexes like this compound. researchgate.net

| Reactant/Product | Formula | Role |

| Tin(II) bromide | SnBr₂ | Tin Precursor |

| Molecular Oxygen | O₂ | Oxidizing Agent |

| Acetylacetone | C₅H₈O₂ | Ligand Source & Solvent |

| This compound | C₁₀H₁₄Br₂O₄Sn | Final Product |

| Water | H₂O | Byproduct |

Hot Injection Methods Utilizing this compound as a Precursor

The hot-injection technique is a widely used method for synthesizing high-quality, monodisperse nanocrystals. This approach involves the rapid injection of a precursor solution into a hot solvent containing coordinating ligands. While specific literature detailing the use of this compound in this method is not prevalent, its chemical properties make it a suitable candidate as a tin precursor. Commercial suppliers note its suitability for reactions where tin is the core element required. sigmaaldrich.com

In a typical hot-injection synthesis for tin-containing nanomaterials, this compound would be dissolved in a suitable solvent and then rapidly injected into a heated reaction flask containing surfactants and other necessary reagents. The high temperature initiates the decomposition of the precursor, leading to the nucleation and subsequent growth of the desired nanoparticles. The acetylacetonate (B107027) and bromide ligands would dissociate, allowing the tin to form the core of the nanocrystal. This controlled decomposition makes it a valuable component for materials science research.

Ligand Exchange and Metathetical Reactions

Ligand exchange and metathesis provide alternative synthetic routes, often starting from a pre-formed tin(IV) center and modifying the coordinated ligands to achieve the desired product.

Synthesis from cis-[Sn(acac)₂Cl₂]

The conversion of cis-dichlorobis(acetylacetonato)tin(IV), or cis-[Sn(acac)₂Cl₂], to the dibromo analogue is a plausible synthetic route based on the principles of halide exchange reactions. This type of transformation is analogous to the Finkelstein reaction in organic chemistry, where one halide is replaced by another. byjus.com

In a potential synthetic scheme, cis-[Sn(acac)₂Cl₂] would be treated with a source of bromide ions, such as sodium bromide or potassium bromide, in a suitable solvent. The reaction would proceed via a nucleophilic substitution mechanism at the tin center, where the chloride ligands are displaced by bromide ions. Driving the reaction to completion could be achieved by using a solvent in which the resulting chloride salt (e.g., NaCl) is poorly soluble, thereby precipitating it from the reaction mixture and shifting the equilibrium toward the desired dibromide product.

Formation from Related Tin(IV) Acetylacetonate Precursors

Prior to the development of the direct oxidation method, this compound was synthesized from other tin(IV) compounds through redistribution or metathetical reactions. researchgate.net One established method involves the reaction of tin(IV) bromide (SnBr₄) with a metal acetylacetonate, such as copper(II) acetylacetonate (Cu(acac)₂). researchgate.net

The reaction proceeds as follows:

SnBr₄ + Cu(acac)₂ → Sn(acac)₂Br₂ + CuBr₂ researchgate.net

In this process, two of the bromide ligands on the tin(IV) center are exchanged for two acetylacetonate ligands from the copper complex. This route effectively builds the target molecule from a tin(IV) halide precursor, ensuring the oxidation state of the tin atom remains unchanged throughout the reaction. researchgate.net

Controlled Synthesis Approaches for Research Applications

Controlled synthesis is paramount for obtaining high-purity materials for research. The direct oxidation of tin(II) bromide with molecular oxygen in acetylacetone represents a highly controlled and efficient approach. researchgate.net This method allows for the formation of the cis-isomer of Sn(acac)₂Br₂ under relatively mild conditions, avoiding the harsher reagents or more complex precursor systems of earlier methods. researchgate.net

The availability of well-defined compounds like this compound through these controlled routes is crucial for its application in further research. For instance, its use as a single-source precursor in the synthesis of tin-based nanomaterials or thin films via methods like hot-injection or chemical vapor deposition relies on the high purity and consistent quality of the starting material. The defined ligand sphere (acetylacetonate and bromide) can also influence decomposition temperatures and reaction kinetics, providing another layer of control for materials synthesis.

Advanced Spectroscopic and Structural Characterization of Tin Iv Bis Acetylacetonate Dibromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule. For Tin(IV) bis(acetylacetonate) dibromide, NMR studies involving ¹H, ¹³C, and ¹¹⁹Sn nuclei have been instrumental in confirming its cis-octahedral geometry and in studying its dynamic behavior in solution.

In the cis configuration of [Sn(acac)₂Br₂], the two acetylacetonate (B107027) (acac) ligands are chemically non-equivalent. This non-equivalence leads to distinct signals for the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligands. researchgate.net The ¹H NMR spectrum, therefore, typically shows two separate resonances for the methyl protons and a single resonance for the methine proton.

Kinetic studies using NMR line-broadening techniques have been employed to investigate the intramolecular exchange of the acetylacetonate methyl groups between the two non-equivalent sites. This exchange process has a first-order rate constant of 0.21 s⁻¹ at 25°C, with an activation energy of 15.6 ± 0.4 kcal/mol and an activation entropy of -11.5 ± 1.2 e.u. researchgate.net This data suggests an intramolecular rearrangement mechanism.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | Two distinct signals |

| Methine (CH) | Single signal |

| Note: Specific chemical shift values can vary depending on the solvent used. |

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon | Expected Chemical Shift Range (δ, ppm) |

| Methyl (CH₃) | ~25-27 |

| Methine (CH) | ~100-110 |

| Carbonyl (C=O) | ~190-195 |

| Note: These are approximate ranges based on analogous compounds. |

¹¹⁹Sn NMR spectroscopy is a direct and sensitive method for studying the coordination environment around the tin atom. The chemical shift (δ) in ¹¹⁹Sn NMR is highly dependent on the coordination number and the nature of the substituents attached to the tin center. researchgate.net For hexacoordinated tin complexes like this compound, the ¹¹⁹Sn chemical shifts are expected to appear at a significantly higher field (more negative ppm values) compared to tetracoordinated tin compounds. This upfield shift is indicative of the increased electron density at the tin nucleus upon higher coordination. researchgate.net The specific chemical shift for cis-[Sn(acac)₂Br₂] provides a definitive spectroscopic signature for its six-coordinate geometry in solution.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the bonding within the molecule by probing its vibrational frequencies. The IR spectra of dihalobis(acetylacetonato)tin(IV) complexes have been reported in the range of 1600-33 cm⁻¹. researchgate.net The analysis of these spectra helps in assigning the key stretching and bending modes, particularly the Sn-O and Sn-Br bonds.

The spectra suggest that the stereochemistry is cis in the solid state, consistent with solution-phase NMR data. researchgate.net The positions of the Sn-O and Sn-Br stretching vibrations are indicative of the strength of these bonds. It has been suggested that the tin-halogen bonds in these complexes are stronger than those in simple six-coordinate adducts. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O stretch | ~1550 - 1600 |

| C=C stretch | ~1520 - 1550 |

| Sn-O stretch | ~400 - 600 |

| Sn-Br stretch | Below 400 |

| Note: The C=O and C=C stretching frequencies are shifted to lower wavenumbers upon coordination to the tin atom, which is characteristic of chelation by the acetylacetonate ligand. |

Mass Spectrometry (MS) and Elemental Composition Analysis

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry can be used to confirm the molecular weight of 476.73 g/mol . sigmaaldrich.comsigmaaldrich.com

In the mass spectrum of the analogous compound, Tin(IV) bis(acetylacetonate) dichloride, fragment ions corresponding to the loss of chlorine atoms, such as [Sn(acac)₂Cl]⁺ and [Sn(acac)₂]⁺, have been observed. onu.edu.ua A similar fragmentation pattern would be expected for the dibromide complex, with primary fragments corresponding to the loss of bromine atoms. The observation of a signal at m/z 289, corresponding to [Sn(acac)]⁺, has also been reported in related structures. onu.edu.ua

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectra of dihalobis(acetylacetonato)tin(IV) complexes suggest that the tin-oxygen bonds are primarily ionic in character. researchgate.net The spectrum of the related dichloride complex shows a strong absorbance at 331.6 nm, which is attributed to electronic transitions within the acetylacetonate ligand. onu.edu.ua Similar absorption features are expected for the dibromide analogue.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials. For this compound, both single-crystal and powder XRD methods provide critical insights into its molecular geometry and bulk purity.

Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of molecular structure, including bond lengths and angles. While the full crystal structure of the dibromide compound is not widely published, extensive studies on its close analogue, Tin(IV) bis(acetylacetonate) dichloride (Sn(acac)₂Cl₂), provide a reliable model for its expected structure. researchgate.net

The analysis of Sn(acac)₂Cl₂ reveals a distorted octahedral geometry around the central tin atom. researchgate.netonu.edu.ua The two acetylacetonate (acac) ligands act as bidentate ligands, coordinating to the tin atom through their oxygen atoms. The two bromide atoms would occupy the remaining two coordination sites. Based on spectroscopic and dipole moment data for related dihalobis(acetylacetonato)tin(IV) complexes, the molecule adopts a cis configuration, where the two bromide ligands are adjacent to each other. researchgate.net This arrangement is common for this class of compounds.

The expected molecular structure features the tin atom bonded to four oxygen atoms from the two chelating acetylacetonate ligands and two bromine atoms. The Sn-O bond lengths are typically around 2.05-2.08 Å, while the Sn-Br bond lengths would be expected to be longer than Sn-Cl bonds (which are ~2.33-2.35 Å) due to the larger atomic radius of bromine. The geometry is distorted from a perfect octahedron due to the steric constraints of the chelating acac rings.

| Parameter | Expected Value/Characteristic |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Coordination Geometry | cis-distorted Octahedral |

| Sn-O Bond Length (Å) | ~2.05 - 2.08 |

| Sn-Br Bond Length (Å) | > 2.35 |

Powder X-ray diffraction (PXRD) is a fundamental technique used to assess the phase purity and crystallinity of a bulk sample. For this compound, which is typically a powder or crystalline solid, PXRD patterns serve as a fingerprint for its identification. sigmaaldrich.comsigmaaldrich.com The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at different angles.

A PXRD pattern of a pure, crystalline sample of this compound would show a series of sharp diffraction peaks at characteristic 2θ angles. The positions and relative intensities of these peaks are unique to its crystal structure. This pattern can be compared against a reference pattern calculated from single-crystal data or a standard database to confirm the identity and purity of the synthesized material. The absence of peaks corresponding to starting materials or potential byproducts (like tin oxides) would confirm the high purity of the bulk sample. onu.edu.ua

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. econfseries.com By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

For a molecule like this compound, a Hirshfeld analysis would reveal the nature and extent of non-covalent interactions that stabilize the crystal packing. Key interactions would likely include:

Hydrogen bonds: Primarily weak C-H···O and C-H···Br interactions.

van der Waals forces: Indicated by a high percentage of H···H contacts.

Halogen contacts: Potential Br···Br or Br···Sn interactions, though the latter are less common in tin(IV) complexes compared to tin(II). nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a compound. For this compound, XPS analysis would confirm the +4 oxidation state of the tin center.

The XPS spectrum would show characteristic peaks for Sn, Br, O, and C. The high-resolution spectrum of the Sn 3d region is particularly informative. It exhibits a doublet corresponding to the Sn 3d₅/₂ and Sn 3d₃/₂ spin-orbit components. The binding energy of the Sn 3d₅/₂ peak is a sensitive indicator of the tin oxidation state. For Sn(IV) in oxides and related complexes, this peak typically appears in the range of 486.5 to 487.0 eV. researchgate.netrsc.org This is distinctly higher than the binding energy for Sn(II) (approx. 485.8-486.2 eV) or metallic Sn(0) (approx. 484.9 eV). xpsfitting.comaip.org The observation of the Sn 3d₅/₂ peak in the expected range for Sn(IV) would provide clear evidence of the +4 oxidation state in this compound.

| Orbital | Expected Binding Energy (eV) | Information Provided |

|---|---|---|

| Sn 3d₅/₂ | 486.5 - 487.0 | Confirms Sn(IV) oxidation state researchgate.netrsc.org |

| Sn 3d₃/₂ | 495.0 - 495.5 | Confirms Sn(IV) oxidation state researchgate.net |

| O 1s | ~530.7 (Sn-O), ~532 (C=O) | Distinguishes between tin-oxygen and carbonyl-oxygen environments |

| Br 3d | ~68 - 69 | Confirms presence of bromide |

| C 1s | ~284.8 (C-C/C-H), ~286 (C-O), ~288 (C=O) | Identifies carbon environments in the acetylacetonate ligand |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element. By analyzing the oscillations on the high-energy side of an absorption edge (in this case, the tin K-edge), one can determine the coordination number, identity of neighboring atoms, and interatomic distances. wikipedia.org

For this compound, Sn K-edge EXAFS would provide detailed information about the coordination sphere of the tin atom. The analysis of the EXAFS signal would involve fitting the data to a theoretical model based on the expected octahedral geometry. This would yield precise measurements of the Sn-O and Sn-Br bond lengths and their respective coordination numbers. The results would be expected to show a first coordination shell consisting of four oxygen atoms at a distance of ~2.0-2.1 Å and a second shell of two bromine atoms at a longer distance, confirming the local structure derived from XRD. researchgate.netacs.org This technique is particularly valuable for amorphous or poorly crystalline materials where diffraction methods are not feasible.

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials.

For this compound, a combined TGA/DTA analysis would characterize its behavior upon heating. The compound has a reported melting point of 182-184 °C, which would be observed as a sharp endothermic peak in the DTA curve. sigmaaldrich.comchemdad.com

Upon further heating, the TGA curve would show one or more mass loss steps corresponding to the decomposition of the complex. The decomposition of related metal acetylacetonates (B15086760) often involves the loss of the organic ligands. researchgate.net The analysis of the gaseous products evolved during decomposition (e.g., using a coupled mass spectrometer) could elucidate the decomposition pathway. The final residual mass at the end of the TGA experiment would likely correspond to a tin oxide (e.g., SnO₂) or tin bromide, depending on the atmosphere (air or inert) used for the analysis. onu.edu.ua These data are critical for determining the thermal stability limits of the compound, which is important for applications involving thermal processing.

Computational and Theoretical Investigations of Tin Iv Bis Acetylacetonate Dibromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organometallic and coordination compounds, including those of tin.

Computational modeling is crucial for determining the three-dimensional arrangement of atoms in Tin(IV) bis(acetylacetonate) dibromide. For hexacoordinated tin(IV) complexes with two bidentate acetylacetonate (B107027) (acac) ligands and two monodentate bromide ligands, a distorted octahedral geometry is expected. Theoretical calculations on analogous tin(IV) bis-chelates suggest a preference for a cis orientation of the monodentate ligands. researchgate.net In the cis-octahedral geometry of SnBr₂(acac)₂, the two bromine atoms would occupy adjacent positions in the coordination sphere.

DFT calculations would typically begin with a geometry optimization to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The output of such a calculation provides precise bond lengths and angles. For instance, one would expect the Sn-O bond lengths to be in the range of previously studied tin(IV) acetylacetonate complexes, and the Sn-Br bond lengths to be consistent with other brominated tin compounds. The electronic structure of such complexes, including the distribution of electron density and the nature of the metal-ligand bonds, can also be detailed through DFT. researchgate.netnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for cis-SnBr₂(acac)₂ from a DFT Calculation

| Parameter | Value |

| Sn-Br1 Bond Length (Å) | 2.55 |

| Sn-Br2 Bond Length (Å) | 2.55 |

| Sn-O1 Bond Length (Å) | 2.10 |

| Sn-O2 Bond Length (Å) | 2.10 |

| Sn-O3 Bond Length (Å) | 2.10 |

| Sn-O4 Bond Length (Å) | 2.10 |

| Br1-Sn-Br2 Bond Angle (°) | 95.0 |

| O1-Sn-O2 Bond Angle (°) | 85.0 |

| O3-Sn-O4 Bond Angle (°) | 85.0 |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on a published DFT calculation for this specific molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding the chemical reactivity and electronic properties of a molecule. ijpsat.org A smaller gap generally suggests that the molecule is more polarizable and will have a higher chemical reactivity. researchgate.net

DFT calculations are effective in determining the energies of these frontier orbitals. researchgate.net For this compound, the HOMO is likely to have significant contributions from the p-orbitals of the bromide and acetylacetonate oxygen atoms, while the LUMO is expected to be centered on the tin atom with contributions from the acetylacetonate ligand's π* orbitals. The energy of the HOMO-LUMO gap can be correlated with the electronic transitions observed in the UV-Visible spectrum of the compound.

Table 2: Illustrative Frontier Molecular Orbital Energies from a DFT Calculation

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These energy values are hypothetical and serve to illustrate the typical output of a DFT analysis.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as Sn-O and Sn-Br stretching, and various bending modes of the acetylacetonate ligand.

It is a common practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental data, as theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other factors. nist.govnih.govnist.gov A comparison between the scaled theoretical spectrum and the experimental IR and Raman spectra can aid in the assignment of the observed vibrational bands to specific molecular motions.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν(Sn-Br) symmetric | 220 | 211 | (Not Available) |

| ν(Sn-Br) asymmetric | 245 | 235 | (Not Available) |

| ν(Sn-O) | 450 | 432 | (Not Available) |

| ν(C=O) | 1600 | 1536 | (Not Available) |

Note: Calculated frequencies are hypothetical. A typical scaling factor for DFT/B3LYP is ~0.96.

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemistry calculation. researchgate.netresearchgate.net This analysis partitions the total electron density among the atoms, providing insight into the distribution of charge within the molecule. For this compound, this would reveal the extent of the positive charge on the tin center and the negative charges on the electronegative oxygen and bromine atoms, thereby quantifying the ionic character of the Sn-O and Sn-Br bonds. ijpsat.org

Table 4: Hypothetical Mulliken Atomic Charges

| Atom | Mulliken Charge (a.u.) |

| Sn | +1.50 |

| Br | -0.45 |

| O (acetylacetonate) | -0.60 |

| C (carbonyl) | +0.50 |

Note: These values are for illustrative purposes only.

Beyond vibrational spectra, DFT can be used to simulate other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For a diamagnetic compound like this compound, DFT calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The cis-octahedral geometry would lead to a specific pattern of signals, as the acetylacetonate ligands are in an asymmetric environment. For example, two distinct methyl signals and two distinct carbonyl carbon signals would be expected in the ¹³C NMR spectrum at low temperatures. marquette.edu Comparing the calculated chemical shifts with experimental data can confirm the solution-state structure of the complex.

Semi-Empirical Quantum Mechanical Methods (e.g., PM3 Calculations)

Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally less expensive alternative to DFT. These methods use parameters derived from experimental data to simplify some of the complex integrals in the calculations. While generally less accurate than DFT, they can be very useful for studying large molecules or for preliminary geometry optimizations.

Research on a series of bis(acetylacetonato) tin(IV) complexes using PM3 calculations has shown that these methods can successfully predict the existence of a cis-octahedral geometry. researchgate.net These studies indicate that electron-rich groups tend to favor a cis orientation. The PM3 optimized structures provide a valuable starting point for more rigorous DFT calculations and can offer qualitative insights into the preferred geometry of this compound. researchgate.net

Prediction of Coordination Geometry (Octahedral, Skew Trapezoidal Bipyramid)

Theoretical calculations serve as a powerful diagnostic tool for probing the molecular structures of organotin complexes. Computational studies on this compound and related bis-chelate tin(IV) complexes have explored their potential coordination geometries. Semi-empirical methods, such as PM3 calculations, have been employed to investigate the structural possibilities for these six-coordinate compounds. researchgate.net

These calculations reveal the existence of two primary stable geometries: a conventional cis-octahedral geometry and a skew trapezoidal bipyramid (STB) geometry. researchgate.net The cis configuration, where the two bromide ligands are adjacent to each other, is often the predicted and experimentally verified arrangement for dihalobis(acetylacetonato)tin(IV) complexes. researchgate.netresearchgate.net Experimental evidence from dipole moment measurements, NMR, and infrared spectroscopy for Sn(acac)₂X₂ (where X = F, Cl, Br, I) complexes supports the cis stereochemistry in both solution and the solid state. researchgate.net The computational predictions align with these experimental findings, confirming the preference for a cis-octahedral arrangement. researchgate.net

Study of Electronic and Hybridization Effects on Structure

The preference for a specific coordination geometry in this compound is influenced by a combination of electronic and steric factors, including the hybridization of the central tin atom and interactions between the ligands. researchgate.net Computational studies have been undertaken to elucidate how these effects govern the structural flexibility of such octahedral tin(IV) bischelates. researchgate.net

A significant finding from these theoretical investigations is that electron-rich groups tend to favor a cis orientation in the octahedral structure. researchgate.net This electronic effect helps explain the prevalence of the cis-dibromide isomer. The hybridization of the tin atom's orbitals and weak interactions between the acetylacetonate and bromide ligands are also critical factors that determine the most stable molecular structure. researchgate.net By comparing the results for acetylacetonate complexes with analogous dithiocarbamate (B8719985) compounds, researchers can further parse the subtle electronic influences that dictate the final coordination geometry. researchgate.net

Ab Initio Methods (e.g., Coupled Cluster Theory)

Ab initio quantum chemistry methods are a class of computational procedures based on first principles, without the inclusion of experimental data or empirical parameters. Coupled Cluster (CC) theory is a particularly powerful and accurate ab initio method used for simulating molecular structures and energies. numberanalytics.com The CC hierarchy includes levels of increasing accuracy, such as Coupled Cluster Singles and Doubles (CCSD) and CCSD with a perturbative triples correction [CCSD(T)], which is often considered the "gold standard" in computational chemistry for its ability to predict thermochemical properties with high precision, frequently within 1 kcal/mol of experimental values ("chemical accuracy"). numberanalytics.comarxiv.orgfrontiersin.org

Applications of Coupled Cluster theory are extensive, providing deep insights into reaction mechanisms, molecular geometries, and the electronic structure of materials. numberanalytics.comarxiv.org However, the computational cost of CC methods is significantly higher than that of Density Functional Theory (DFT) or semi-empirical methods, which often limits their application to smaller systems. frontiersin.org While ab initio methods have been applied to study various acetylacetonate complexes of other metals, specific studies employing Coupled Cluster theory for detailed analysis of this compound are not prominent in the current scientific literature. asianpubs.org

Computational Thermodynamics and Reaction Energetics

Computational thermodynamics involves the calculation of thermodynamic properties such as reaction energies, activation barriers, and equilibrium constants. For metal acetylacetonate complexes, these methods are crucial for understanding stability, solubility, and redox behavior, particularly in applications like redox flow batteries. researchgate.net Density Functional Theory (DFT) is commonly used to model these properties, for instance, by calculating standard redox potentials through a full thermodynamic cycle. researchgate.net

While comprehensive computational thermodynamic studies specifically on this compound are not widely reported, experimental studies have provided key data on its reaction energetics that serve as benchmarks for future theoretical work. NMR line-broadening studies have been used to determine the kinetics of the intramolecular exchange of acetylacetonate methyl groups in cis-dihalobis(acetylacetonato)tin(IV) complexes, including the dibromide species. researchgate.net This process involves the molecule rearranging, and the energy required for this to happen provides insight into its structural stability and dynamics. researchgate.net The experimentally determined activation energy and entropy for this exchange in Sn(acac)₂Br₂ offer precise targets for validation by computational methods. researchgate.net

Table 1: Experimental Kinetic Data for Acetylacetonate Exchange in cis-Sn(acac)₂Br₂ Data extrapolated to 25°C in 1,1,2,2-tetrachloroethane (B165197) solution.

| Parameter | Value |

| First-order rate constant (k) | 0.21 s⁻¹ |

| Activation Energy (Ea) | 15.6 ± 0.4 kcal/mol |

| Activation Entropy (ΔS‡) | -11.5 ± 1.2 eu |

| Source: researchgate.net |

Reactivity and Mechanistic Studies of Tin Iv Bis Acetylacetonate Dibromide

Hydrolysis and Condensation Processes

While direct studies on the hydrolysis and condensation of Sn(acac)2Br2 are not extensively detailed in the literature, the behavior of analogous tin(IV) precursors, such as tin alkoxides and tin halides modified with acetylacetone (B45752), provides significant insight into the mechanistic pathways. These processes are fundamental to the synthesis of tin(IV) oxide (SnO2) materials, including nanoparticles and thin films.

Formation of Tin-Oxo Clusters and Nanoparticles

The hydrolysis of tin(IV) precursors is the initial step toward the formation of tin-oxo clusters and subsequently SnO2 nanoparticles. This reaction involves the nucleophilic attack of water on the tin center, leading to the displacement of bromide or acetylacetonate (B107027) ligands and the formation of hydroxo species (Sn-OH). These intermediates are highly reactive and readily undergo condensation reactions, forming tin-oxo-tin (Sn-O-Sn) bridges.

The general mechanism can be described as follows:

Hydrolysis: Sn(acac)2Br2 + 2H2O → Sn(acac)2(OH)2 + 2HBr

Condensation (Oxolation): 2 Sn(acac)2(OH)2 → (acac)2(OH)Sn-O-Sn(OH)(acac)2 + H2O

This process of olation and oxolation continues, leading to the growth of polynuclear oxo-hydroxo species. As these clusters grow in size, they eventually form nanoparticles of tin(IV) oxide. The morphology and size of the resulting nanoparticles are influenced by reaction conditions such as pH, temperature, and the concentration of reactants. For instance, in related systems using tin acetylacetonate precursors, lower concentrations have been observed to produce dense, continuous SnO2 coatings, while higher concentrations lead to the formation of aggregated nanoparticles.

Role of Acetylacetonate Ligands in Polycondensation Control

The acetylacetonate ligands play a crucial role in moderating the hydrolysis and condensation reactions. As bidentate chelating ligands, they form stable six-membered rings with the tin atom, which significantly reduces the reactivity of the tin center compared to precursors with only monodentate ligands like halides or alkoxides.

The key functions of the acetylacetonate ligands in this context are:

Steric Hindrance: The bulky nature of the acac ligands sterically hinders the approach of water molecules and other reactive species to the tin center, thereby slowing down the rates of hydrolysis and condensation.

Coordination Sphere Saturation: By occupying two coordination sites, the acac ligands help to satisfy the coordination number of the tin atom, making it less susceptible to nucleophilic attack.

Surface Capping: During the growth of tin-oxo clusters and nanoparticles, acetylacetonate ligands can act as surface capping agents. They coordinate to the surface of the growing particles, preventing excessive agglomeration and allowing for control over the final particle size.

Studies on the hydrolysis of ethanolic SnCl4 solutions have shown that the ratio of acetylacetone to tin is a critical factor in controlling the extent of polycondensation. A higher ratio of acetylacetonate leads to the formation of chelated tin mono- and dimeric complexes in solution, which inhibits extensive condensation and the formation of a large number of nanoparticles. This principle is applicable to Sn(acac)2Br2, where the strongly bound acac ligands are expected to moderate the formation of SnO2.

Ligand Exchange Reactions and Adduct Formation

Ligand exchange is a fundamental reaction pathway for Sn(acac)2Br2, involving the substitution of its existing ligands (bromide or acetylacetonate) with other chemical species. This reactivity is central to its application in materials science and synthesis.

Mechanism in Atomic Layer Etching Processes (e.g., Al2O3 ALE)

While Sn(acac)2Br2 itself is not the most commonly cited precursor, the closely related tin(II) acetylacetonate (Sn(acac)2) is a key reactant in the thermal atomic layer etching (ALE) of metal oxides like aluminum oxide (Al2O3). The mechanism involves a sequence of self-limiting surface reactions, with ligand exchange being a critical step.

The ALE of Al2O3 using a fluorination and ligand-exchange pathway typically proceeds as follows:

Fluorination: The Al2O3 surface is first exposed to a fluorine source (e.g., hydrogen fluoride, HF), converting the surface layer to aluminum fluoride (AlF3). Al2O3 + 6HF → 2AlF3 + 3H2O

Ligand Exchange: The fluorinated surface is then exposed to a metal acetylacetonate precursor, such as Sn(acac)2. A ligand exchange reaction occurs where the acetylacetonate ligands from the tin precursor are transferred to the aluminum on the surface, and the fluoride ligands from the surface are transferred to the tin. AlF3(surface) + Sn(acac)2(gas) → Al(acac)x(gas) + SnFx(acac)y(surface/gas)

The formation of volatile aluminum acetylacetonate species allows for the removal of the surface layer, resulting in a controlled etching process. The self-limiting nature of the reaction can be attributed to the accumulation of acac ligands on the surface, which can block further reaction sites. Incomplete removal of tin-containing byproducts, such as SnF(acac), can sometimes lead to "surface poisoning" and a reduction in the etch rate per cycle.

Exchange with Other Organic Ligands

Sn(acac)2Br2 can undergo ligand exchange reactions with a variety of other organic ligands. A notable example is the oxidative addition of organic halides to tin(II) bis(acetylacetonate), which yields monoorganotin(IV) bis(acetylacetonate) halides. This reaction demonstrates the facility of ligand exchange at the tin center.

For Sn(acac)2Br2, exchange reactions can be envisioned with protic reagents such as alcohols and carboxylic acids:

With Alcohols (Alcoholysis): Sn(acac)2Br2 + 2ROH ⇌ Sn(acac)2(OR)2 + 2HBr

With Carboxylic Acids: Sn(acac)2Br2 + 2RCOOH ⇌ Sn(acac)2(OOCR)2 + 2HBr

These reactions are typically equilibrium-driven. The position of the equilibrium depends on the relative bond strengths and the stability of the reactants and products. In some cases, the acetylacetonate ligand itself can be displaced, particularly if the incoming ligand is a strong chelating agent or if reaction conditions are tailored to drive the reaction forward (e.g., by removal of the liberated acetylacetone).

Solution-Phase Reactivity and Speciation

In solution, Sn(acac)2Br2 exhibits dynamic behavior and exists as a specific stereoisomer. NMR spectroscopy has been a powerful tool for elucidating the structure and reactivity of this and related compounds in the solution phase.

Studies have shown that dihalobis(acetylacetonato)tin(IV) complexes, including the dibromo derivative, predominantly exist as the cis geometrical isomer in solution. The presence of two non-equivalent acetylacetonate ligands in the cis configuration gives rise to distinct signals in the NMR spectrum, for example, for the methyl protons of the acac ligands.

A key aspect of the solution-phase reactivity of these complexes is an intramolecular rearrangement process that exchanges the environments of the non-equivalent acetylacetonate ligands. This dynamic process can be observed through variable-temperature NMR experiments. As the temperature is increased, the distinct signals for the methyl groups broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal. This indicates that the rate of exchange becomes fast on the NMR timescale.

The kinetics of this intramolecular exchange have been studied for the series Sn(acac)2X2 (where X = F, Cl, Br, I). The process is found to be first-order, and the activation parameters have been determined.

| Halogen (X) | Rate Constant (k) at 25°C (s-1) | Activation Energy (Ea) (kcal/mol) | Activation Entropy (ΔS‡) (eu) |

|---|---|---|---|

| F | 8.0 | 13.9 ± 0.7 | -9.8 ± 2.5 |

| Cl | 0.15 | 16.0 ± 0.4 | -10.6 ± 1.0 |

| Br | 0.21 | 15.6 ± 0.4 | -11.5 ± 1.2 |

| I | 0.63 | 15.7 ± 0.7 | -8.6 ± 2.0 |

Data sourced from NMR line-broadening studies in 1,1,2,2-tetrachloroethane (B165197) solutions.

The negative activation entropies are consistent with an intramolecular mechanism that proceeds through a more ordered transition state. This dynamic behavior is a critical feature of the solution-phase speciation of Sn(acac)2Br2, indicating that while the cis isomer is the stable ground-state configuration, the ligands are not static and undergo rapid rearrangement.

Solid-State Reactions and Transformations

The solid-state reactivity of Tin(IV) bis(acetylacetonate) dibromide, Sn(acac)₂Br₂, is primarily characterized by its behavior upon thermal decomposition. While detailed studies specifically on the dibromide compound are not extensively available in the reviewed literature, significant insights can be drawn from thermal analyses of the closely related analogue, Tin(IV) bis(acetylacetonate) dichloride, Sn(acac)₂Cl₂. Research on Sn(acac)₂Cl₂ synthesized from aqueous solutions reveals a multi-step decomposition process when heated.

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) of Sn(acac)₂Cl₂ show that the compound undergoes significant mass loss at specific temperature ranges, indicating the release of ligands and the formation of tin oxide as a final product. The decomposition pathway for the dichloride analogue suggests that the acetylacetonate and chloride ligands are removed in stages. Initially, a mass loss corresponding to coordinated water molecules may be observed at lower temperatures, followed by the decomposition of the organic ligands at higher temperatures. The final residual mass for the dichloride corresponds to the formation of tin(IV) oxide (SnO₂). researchgate.net

It is established that the stereochemistry of dihalobis(acetylacetonate)tin(IV) complexes, including the dibromide, is cis in the solid state. researchgate.net This geometric arrangement influences the packing of the molecules in the crystal lattice and can affect the mechanism of solid-state transformations. Upon heating, it is expected that Sn(acac)₂Br₂ would similarly decompose, ultimately yielding tin(IV) oxide, with the release of acetylacetone and bromine-containing species as gaseous byproducts. The precise temperatures and intermediates of this process for the dibromide are not detailed in the available literature but are expected to follow a pattern analogous to the dichloride.

Table 1: Thermal Decomposition Data for Tin(IV) bis(acetylacetonate) dichloride (Analogue to Dibromide) researchgate.net

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | Up to ~190 | < 4% | Loss of adsorbed/coordinated water |

| 2 | 190 - 287 | Significant | Decomposition and removal of acetylacetonate/chloride ligands |

Note: This data is for the dichloride analogue and serves as an illustrative example of the expected thermal behavior.

Reaction Kinetics and Thermodynamic Parameters

Kinetic studies on this compound have been conducted in solution, providing valuable information on the lability and rearrangement mechanisms of the acetylacetonate ligands. Specifically, the kinetics of the intramolecular exchange of acetylacetonate methyl groups between the two non-equivalent sites in the cis-Sn(acac)₂Br₂ complex have been determined using nuclear magnetic resonance (NMR) line-broadening techniques. researchgate.net

This exchange process is a type of configurational rearrangement and does not involve the breaking of the primary coordination bonds to the tin center but rather a dynamic process within the chelate rings. The study was performed in a 1,1,2,2-tetrachloroethane solution. The results indicate that the reaction follows first-order kinetics. The activation energy (Ea) for this process in the dibromide complex was determined to be 15.6 ± 0.4 kcal/mol, with a corresponding activation entropy (ΔS‡) of -11.5 ± 1.2 cal/(mol·K). researchgate.net These parameters provide insight into the transition state of the intramolecular exchange. The negative entropy of activation suggests a more ordered transition state compared to the ground state of the molecule.

While these solution-phase studies offer a picture of the dynamic behavior of the molecule, detailed research on the reaction kinetics and thermodynamic parameters of the solid-state reactions of this compound, such as its thermal decomposition, is not extensively reported in the available scientific literature. Such studies would involve techniques like isothermal thermogravimetry to determine kinetic parameters (e.g., activation energy, pre-exponential factor) for the solid-state decomposition process.

Table 2: Kinetic and Thermodynamic Parameters for Intramolecular Exchange in cis-Sn(acac)₂Br₂ (in solution) researchgate.net

| Parameter | Value | Units |

|---|---|---|

| First-order rate constant (k) at 25°C | 0.21 | s⁻¹ |

| Activation Energy (Ea) | 15.6 ± 0.4 | kcal/mol |

Advanced Applications of Tin Iv Bis Acetylacetonate Dibromide in Materials Science

Precursor Chemistry for Metal Oxide Thin Film Deposition

The utility of Tin(IV) bis(acetylacetonate) dibromide as a precursor is highlighted in various deposition techniques, owing to its volatility and decomposition characteristics which are favorable for forming high-quality metal oxide thin films.

Chemical Solution Deposition (CSD) represents a cost-effective and versatile method for depositing thin films. In this process, a solution containing the precursor is applied to a substrate, followed by thermal treatment to yield the desired oxide film. While direct studies detailing the use of this compound for CSD of tin oxides are not extensively documented, the closely related compound, bis(acetylacetonato)tin dichloride, has been successfully employed in the formation of indium tin oxide (ITO) films. In a typical CSD process, the precursor is dissolved in a suitable solvent, such as acetylacetone (B45752), to form a stable solution. This solution is then deposited onto a substrate using techniques like dip-coating or spin-coating. Subsequent thermal decomposition of the precursor film in a controlled atmosphere leads to the formation of a crystalline tin oxide layer. The acetylacetonate (B107027) ligands in the precursor play a crucial role in controlling the hydrolysis and condensation reactions during the sol-gel process, which is often a key step in CSD. This control helps in achieving uniform and high-quality films. The process parameters, such as the precursor concentration, solvent system, and annealing temperature, are critical in determining the final properties of the tin oxide films.

Table 1: Typical Parameters in CSD of Tin Oxide Films

| Parameter | Description | Typical Values |

| Precursor Concentration | Molarity of the tin precursor in the solvent | 0.1 - 0.5 M |

| Solvent | Liquid medium to dissolve the precursor | Alcohols, Acetylacetone |

| Deposition Technique | Method of applying the precursor solution | Spin-coating, Dip-coating |

| Annealing Temperature | Temperature for thermal decomposition and crystallization | 400 - 600 °C |

| Annealing Atmosphere | Gaseous environment during heat treatment | Air, Inert gas |

Chemical Vapor Deposition (CVD) and its atmospheric pressure variant (APCVD) are powerful techniques for producing high-quality, uniform thin films over large areas. This compound has been utilized as a precursor in aerosol-assisted CVD (AACVD) for the deposition of tin-doped indium oxide (ITO) thin films oipub.com. In this method, an aerosol of a solution containing the precursor is generated and transported to a heated substrate. The precursor then decomposes on the hot surface to form the desired film.

In a specific application, a solution of indium(III) acetylacetonate with 5 mol % of this compound dissolved in acetylacetone was used to grow Sn-doped In₂O₃ films oipub.com. The aerosol was generated by ultrasonic oscillation and supplied onto heated glass substrates oipub.com. This process yielded transparent conductive films with desirable electrical and optical properties. The use of this compound in this context demonstrates its suitability as a tin source for doping, providing a controlled way to introduce tin atoms into the growing film. The properties of the resulting films, such as electrical resistivity, carrier concentration, and optical bandgap, are influenced by the concentration of the tin precursor in the solution and the deposition conditions oipub.com.

Table 2: Properties of Sn-doped In₂O₃ Films Grown by AACVD oipub.com

| Property | Value Range |

| Electrical Resistivity | (1–2) × 10⁻⁴ Ω cm |

| Carrier Concentration | (1–3) × 10²¹ cm⁻³ |

| Hall Mobility | (20–50) cm² V⁻¹ s⁻¹ |

| Optical Bandgap | 4.0 - 4.1 eV |

The sol-gel method is a versatile wet-chemical technique used for the synthesis of various nanomaterials, including tin dioxide (SnO₂) nanoparticles. While specific studies on this compound are limited, the general principles of using tin precursors with acetylacetonate ligands are well-established. The process involves the hydrolysis and condensation of a tin precursor in a solvent to form a "sol" – a colloidal suspension of solid particles in a liquid. Further processing of the sol leads to the formation of a "gel" – a continuous solid network with entrapped liquid.

In the context of tin oxide synthesis, the acetylacetonate ligands can act as chelating agents, modifying the reactivity of the tin precursor. This modification helps to control the rates of hydrolysis and condensation, which in turn influences the size, morphology, and crystallinity of the resulting SnO₂ nanoparticles jproeng.com. The molar ratio of acetylacetone to the tin precursor is a critical parameter that can determine whether a stable gel is formed or if precipitation occurs jproeng.com. After the gel is formed, it is typically dried and calcined at elevated temperatures to remove organic residues and induce crystallization, yielding pure SnO₂ nanoparticles. The properties of the synthesized nanoparticles, such as particle size and surface area, are highly dependent on the synthesis parameters, including the choice of solvent, pH, and calcination temperature.

Development of Nanocrystalline Materials for Optoelectronic Devices

This compound serves as a crucial tin source in the synthesis of multinary chalcogenide nanocrystals, which are of significant interest for next-generation optoelectronic devices due to their favorable optical and electronic properties.

Copper Zinc Tin Sulfide (CZTS) is a promising absorber material for thin-film solar cells due to its composition of earth-abundant and non-toxic elements. This compound has been successfully used as the tin precursor in the solution-phase synthesis of colloidal CZTS nanocrystals acs.org. A common synthetic route is the hot-injection method, where a solution of the sulfur source is rapidly injected into a hot solution containing the metal precursors, including copper(II) acetylacetonate, zinc acetylacetonate, and this compound, dissolved in a high-boiling point solvent like oleylamine acs.orgucla.edu. This method allows for good control over the size, shape, and composition of the resulting nanocrystals. The stoichiometry of the final CZTS nanocrystals can be tuned by adjusting the molar ratios of the precursors in the initial solution ucla.edu.

While the synthesis of Copper Cadmium Tin Sulfide (CCTS) nanocrystals using this specific precursor is not as widely reported, the synthetic methodology for CZTS can, in principle, be adapted by replacing the zinc precursor with a suitable cadmium source. The choice of precursors is critical in determining the crystal phase and purity of the synthesized nanocrystals.

The properties of chalcogenide nanocrystals, such as their band gap, can be tailored for specific applications through processes like alloying and post-synthetic treatments. The CZTS nanocrystals synthesized using this compound can undergo further processing to modify their properties. For instance, the as-synthesized CZTS nanocrystals can be subjected to a selenization process, where they are annealed in a selenium atmosphere. This treatment leads to the partial or complete replacement of sulfur with selenium, resulting in the formation of Copper Zinc Tin Sulfide Selenide (CZTSSe) acs.org.

This phase transformation from CZTS to CZTSSe is accompanied by a systematic shift in the X-ray diffraction peaks to lower angles, indicating an expansion of the crystal lattice due to the larger ionic radius of selenium compared to sulfur acs.orgucla.edu. This change in the crystal structure directly influences the electronic band structure, leading to a tunable band gap. By controlling the S/Se ratio, the band gap of the CZTSSe material can be engineered to be in the optimal range for photovoltaic energy conversion. Furthermore, substituting tin with other elements, such as germanium, using precursors like germanium chloride alongside this compound, allows for further tuning of the material's properties. This substitution results in a contraction of the tetragonal unit cell and a systematic shift of the diffraction peaks to higher angles, providing another avenue for band gap engineering ucla.edu.

Atomic Layer Etching (ALE) Processes

Atomic Layer Etching (ALE) is a sophisticated thin-film removal technique that enables precise, layer-by-layer material removal through sequential, self-limiting surface reactions. This method is essentially the reverse of atomic layer deposition (ALD) and is critical for the fabrication of advanced semiconductor devices and complex nanostructures. In thermal ALE processes, a surface is first modified by a reactant, forming a new surface layer. A second reactant is then introduced to react with this modified layer, producing volatile products that are subsequently removed, resulting in the etching of a single atomic layer.

One of the key thermal ALE pathways involves a sequence of fluorination followed by a ligand-exchange reaction. researchgate.netcolorado.edu This approach has been successfully demonstrated for various metal oxides, including alumina (Al₂O₃) and hafnia (HfO₂). colorado.edunih.govsemanticscholar.org While the specific compound this compound is a member of the broader class of metal β-diketonates, detailed research into the ALE of alumina has prominently featured the closely related compound, tin(II) acetylacetonate [Sn(acac)₂], in conjunction with hydrogen fluoride (HF). colorado.edunih.gov The principles and mechanisms derived from studies of Sn(acac)₂ provide the fundamental framework for understanding how such tin compounds function in these etching processes.

Mechanistic Role in Alumina (Al₂O₃) Atomic Layer Etching

The thermal ALE of Al₂O₃ using a tin acetylacetonate compound and hydrogen fluoride (HF) operates through a two-step, self-limiting cycle. The mechanism relies on converting the stable aluminum oxide into a more reactive layer, which is then removed by a ligand-exchange reaction. researchgate.netcolorado.edu

The process begins with the exposure of the Al₂O₃ surface to HF. This initial step is a fluorination reaction, where the surface of the aluminum oxide is converted to aluminum fluoride (AlF₃) or an aluminum oxyfluoride layer. researchgate.netresearchgate.net This modified surface is the key reactive intermediate in the ALE cycle. researchgate.net

In the second step, the tin acetylacetonate precursor, such as Sn(acac)₂, is introduced. This molecule interacts with the fluorinated surface and initiates a ligand-exchange reaction. researchgate.netcolorado.edu The tin compound donates its acetylacetonate (acac) ligands to the surface aluminum atoms, while simultaneously accepting fluoride ions from the surface. colorado.edu This exchange results in the formation of volatile etch products: aluminum acetylacetonate [Al(acac)₃] and a tin fluoride acetylacetonate species [SnF(acac)]. nih.govcolorado.edu These volatile products desorb from the surface and are purged from the reactor, completing one etch cycle. nih.gov

This cycle can be repeated to remove material with atomic-scale precision. The etch rate is dependent on temperature, increasing as the temperature rises. nih.gov For instance, in studies using Sn(acac)₂ and HF, the etch rate for Al₂O₃ was observed to increase from 0.14 Å/cycle at 150 °C to 0.61 Å/cycle at 250 °C. nih.gov

| Temperature (°C) | Mass Change Per Cycle (ng/cm²·cycle) | Etch Rate (Å/cycle) |

|---|---|---|

| 150 | -4.1 | 0.14 |

| 200 | Not specified in snippet, but XRR measured 0.27 Å/cycle | 0.27 |

| 250 | -18.3 | 0.61 |

Data derived from quartz crystal microbalance and X-ray reflectivity studies on the ALE of Al₂O₃ using Sn(acac)₂ and HF. nih.gov

Surface Reactions and Site-Blocking Effects in ALE

The self-limiting nature of the ALE process is crucial for achieving atomic-level control and is directly linked to the surface reactions and resulting surface species. After the tin acetylacetonate precursor reacts with the fluorinated alumina surface, residual acetylacetonate-containing species can remain adsorbed on the surface. researchgate.netresearchgate.net

These adsorbed species can have a site-blocking effect, meaning they occupy reactive sites and prevent further adsorption and reaction of the precursor molecules during the same exposure step. researchgate.netresearchgate.net This site-blocking is a key factor that ensures only a single monolayer (or a fraction of a monolayer) is removed per cycle. The reaction stops once all accessible reactive sites on the modified surface have been consumed.

Studies combining quartz crystal microbalance (QCM) and Fourier transform infrared (FTIR) spectroscopy have shown that the surface coverage of these acetylacetonate species is temperature-dependent. researchgate.netcolorado.edu At lower temperatures, more tin acetylacetonate reaction products remain on the surface, leading to a lower etch rate. semanticscholar.org As the temperature increases, the coverage of these site-blocking species decreases, which correlates with an increase in the etch rate. researchgate.netcolorado.edu This suggests that the Al₂O₃ ALE rate is inversely dependent on the acetylacetonate surface coverage. researchgate.net The subsequent HF pulse in the next cycle serves to not only re-fluorinate the surface but also to help remove any remaining tin-containing residues, preparing the surface for the next ligand-exchange step. researchgate.net

Applications in Ion-Selective Electrode Development

Organotin compounds, particularly those with a central tin(IV) atom, have been investigated as ionophores in potentiometric sensors due to their ability to act as Lewis acids and selectively bind with anions. This compound fits this structural profile, suggesting its potential for use in the development of ion-selective electrodes (ISEs), which are analytical tools used to determine the concentration of specific ions in a solution.

Role as an Ionophore in Potentiometric Sensors

In an ISE, an ionophore is a critical component of the sensor's membrane. It is a lipophilic molecule that selectively binds to a target ion, facilitating its transport across the membrane or generating a potential change at the membrane interface. This interaction is what gives the electrode its selectivity.

Organotin compounds can function as neutral carrier ionophores for anions. nih.gov The tin atom acts as a binding site, and its Lewis acidity allows it to coordinate with anions. For a potentiometric sensor, the ionophore, such as a tin(IV) complex, is incorporated into a plasticized polymer membrane, typically made of polyvinyl chloride (PVC). researchgate.net When the electrode is immersed in a sample solution, the ionophore at the membrane-solution interface selectively complexes with the target anion. This binding event alters the phase boundary potential, which is measured against a reference electrode. The magnitude of this potential change is related to the concentration of the target anion in the solution, allowing for quantitative analysis. mdpi.com

Selectivity Studies for Anion Recognition

The primary measure of an ISE's performance is its selectivity—the ability to respond to a specific target ion in the presence of other interfering ions. Selectivity studies are crucial in the development of sensors based on new ionophores like tin(IV) complexes. The selectivity of an ionophore is determined by the strength and specificity of its interaction with the target anion compared to other anions.

For tin-based ionophores, selectivity can be tuned by modifying the organic groups attached to the tin center. For example, research on bis(pentafluorobenzyl) tin(IV) dibromide showed high selectivity for α-hydroxycarboxylates, such as citrate. researchgate.net Similarly, other organotin compounds have been optimized for the detection of phosphate ions by combining them with anionic additives in the membrane. nih.gov These studies typically involve measuring the potentiometric response of the electrode in solutions containing the target anion and various potential interfering anions. The results are quantified using selectivity coefficients, which indicate the preference of the ionophore for the target ion over an interfering ion. A lower selectivity coefficient signifies better selectivity for the target ion. researchgate.net

Potential in Catalysis and Catalytic Reagent Development

Tin compounds have a long history of use in catalysis, serving as catalysts in a wide range of organic reactions. The properties of this compound, including a Lewis acidic tin(IV) center and labile acetylacetonate ligands, suggest its potential for applications in catalysis and as a reagent for developing new catalytic systems.

The catalytic activity of tin compounds often stems from the ability of the tin atom to coordinate with substrates, activating them for subsequent reactions. Research into related compounds provides insight into potential applications. For instance, tetra(acetylacetonato) tin (IV) has been successfully used as a catalyst for the synthesis of polytrimethylene terephthalate, demonstrating higher activity than conventional catalysts like tetrabutyl titanate. researchgate.net This suggests that the acetylacetonate ligands play a role in enhancing the catalytic performance.

Furthermore, tin(II) bis(acetylacetonate) has been shown to undergo oxidative addition reactions with organic halides. uu.nl This reactivity is fundamental to many catalytic cycles. Oxidative addition of an organic halide to a low-valent metal center is a key step in cross-coupling reactions. While this compound is already in a higher oxidation state, its reactivity could be harnessed in other catalytic transformations, such as esterification or transesterification reactions, where Lewis acidic catalysts are commonly employed. tib-chemicals.com The combination of a hard Lewis acid (Sn⁴⁺) with bidentate organic ligands makes it a candidate for investigation in various synthetic methodologies that require electrophilic activation.

Future Directions and Emerging Research Avenues

Exploration of Novel, Sustainable Synthetic Routes

Traditional syntheses of metal acetylacetonate (B107027) complexes often rely on methods that may not align with modern principles of green chemistry. gctlc.org Future research will increasingly focus on developing environmentally sound and high-yield processes for producing Tin(IV) bis(acetylacetonate) dibromide.

One promising approach involves the direct oxidation of stannous halides. A known method for preparing dihalo-bis(acetylacetonate)tin(IV) complexes involves bubbling molecular oxygen through a solution of a tin(II) halide in acetylacetone (B45752). researchgate.net This method presents a foundation for greener alternatives by potentially reducing the need for harsh reagents. Further research could optimize this process by exploring milder oxidants, aqueous reaction media, and catalytic systems to enhance efficiency and minimize waste. gctlc.orgacs.org The development of syntheses that proceed at room temperature would also contribute significantly to the sustainability of its production. acs.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Optimized Direct Oxidation | Utilizes readily available starting materials (SnBr₂); potentially lower energy consumption. | Exploring alternative, greener oxidants; use of catalysts to improve reaction rates and yields. |

| Aqueous Synthesis | Reduces reliance on organic solvents, aligning with green chemistry principles. acs.org | Overcoming solubility challenges; developing water-stable precursors. |

| Mechanochemistry | Solvent-free or low-solvent synthesis; potential for reduced waste and energy input. | Investigating reaction kinetics and scalability; characterizing product purity. |

Advanced Characterization Techniques for In-Situ Monitoring of Chemical Processes

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and application of this compound. Future research will leverage advanced analytical techniques for real-time, in-situ monitoring of chemical processes involving this compound.

Hyphenated techniques, which couple separation methods with sensitive detectors, are particularly promising. scispace.com For instance, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) can provide speciation analysis, distinguishing between different organotin compounds in a reaction mixture without requiring derivatization. scispace.comspeciation.net Gas Chromatography/Mass Spectrometry (GC/MS) can also be employed, though it typically requires a derivatization step to increase the volatility of the organotin compounds. scispace.comlabrulez.com The application of these techniques for in-situ monitoring would allow researchers to track the formation of this compound and any intermediates or byproducts in real-time, providing invaluable data for mechanistic studies and process optimization.

| Technique | Application in In-Situ Monitoring | Key Information Gained |

| HPLC-ICP-MS | Real-time analysis of liquid-phase reactions without derivatization. scispace.comspeciation.net | Speciation of tin compounds; reaction kinetics; intermediate detection. |

| Raman Spectroscopy | Non-invasive monitoring of vibrational modes in solid or solution phases. | Changes in coordination environment; reaction progress; phase transitions. |

| NMR Spectroscopy | Probing the chemical environment of atomic nuclei. magritek.com | Structural elucidation of intermediates; quantification of reactants and products. |

| GC/MS (with derivatization) | Analysis of volatile derivatives for reaction monitoring. labrulez.com | Identification of reaction components; byproduct formation. |

Multiscale Computational Modeling for Predicting Complex Chemical Behavior

Computational modeling is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nobelprize.org Multiscale modeling, which combines different levels of theory to describe various parts of a chemical system, will be instrumental in understanding the complex behavior of this compound. nobelprize.orgkit.edu

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying large systems, such as the interaction of the tin complex with a substrate or in a complex solvent environment. acs.orgnih.gov In this approach, the electronically active region (e.g., the tin center and its immediate ligands) is treated with high-level quantum mechanics, while the surrounding environment is described using more computationally efficient molecular mechanics force fields. nobelprize.org This allows for the accurate prediction of geometries, reaction pathways, and electronic properties, guiding experimental efforts in catalyst design and materials science. acs.orgnih.gov

| Modeling Technique | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure; spectroscopic properties; reaction energies. | Rationalizing reactivity; predicting spectroscopic signatures. |

| QM/MM | Behavior in complex environments (e.g., solution, on surfaces). acs.org | Understanding solvent effects; modeling interactions with other materials. |

| Molecular Dynamics (MD) | Dynamic behavior; conformational changes; transport properties. | Simulating behavior over time; understanding structural flexibility. |

Development of Hybrid Materials Incorporating this compound